7-Bromo-2,3-dimethyl-1-benzothiophene
Overview
Description
7-Bromo-2,3-dimethyl-1-benzothiophene is a heterocyclic compound that belongs to the benzothiophene family. Benzothiophenes are known for their diverse applications in medicinal chemistry and material science due to their unique structural properties. The presence of a bromine atom and two methyl groups on the benzothiophene ring enhances its reactivity and potential for various chemical transformations.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Bromo-2,3-dimethyl-1-benzothiophene typically involves the bromination of 2,3-dimethyl-1-benzothiophene. One common method is the electrophilic bromination using bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3). The reaction is usually carried out in an inert solvent like dichloromethane (CH2Cl2) at low temperatures to control the regioselectivity and yield of the desired product.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can optimize the production process. Additionally, purification techniques like recrystallization or chromatography are employed to obtain high-purity compounds.
Chemical Reactions Analysis
Types of Reactions
7-Bromo-2,3-dimethyl-1-benzothiophene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Reduction Reactions: The bromine atom can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, dimethylformamide), catalysts (e.g., palladium, copper).
Oxidation: Oxidizing agents (e.g., H2O2, m-CPBA), solvents (e.g., acetonitrile, dichloromethane).
Reduction: Reducing agents (e.g., LiAlH4, hydrogen gas), solvents (e.g., tetrahydrofuran, ethanol).
Major Products
Substitution: Formation of 7-substituted derivatives (e.g., 7-amino-2,3-dimethyl-1-benzothiophene).
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of 2,3-dimethyl-1-benzothiophene.
Scientific Research Applications
7-Bromo-2,3-dimethyl-1-benzothiophene has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for the development of new pharmaceuticals targeting various diseases.
Industry: Utilized in the production of organic semiconductors and materials for electronic devices.
Mechanism of Action
The mechanism of action of 7-Bromo-2,3-dimethyl-1-benzothiophene depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The presence of the bromine atom and methyl groups can influence its binding affinity and selectivity towards these targets.
Comparison with Similar Compounds
Similar Compounds
2,3-Dimethyl-1-benzothiophene: Lacks the bromine atom, resulting in different reactivity and applications.
7-Chloro-2,3-dimethyl-1-benzothiophene: Similar structure but with a chlorine atom instead of bromine, leading to variations in chemical behavior and biological activity.
7-Bromo-1-benzothiophene:
Uniqueness
7-Bromo-2,3-dimethyl-1-benzothiophene is unique due to the combined presence of the bromine atom and two methyl groups, which confer distinct reactivity and potential for diverse applications in various fields of research and industry.
Properties
IUPAC Name |
7-bromo-2,3-dimethyl-1-benzothiophene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrS/c1-6-7(2)12-10-8(6)4-3-5-9(10)11/h3-5H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWAGRKBMKKSXJN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC2=C1C=CC=C2Br)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90451345 | |
Record name | 7-Bromo-2,3-dimethyl-1-benzothiophene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90451345 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
204980-74-5 | |
Record name | 7-Bromo-2,3-dimethyl-1-benzothiophene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90451345 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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